Regiochemical Identity: 4-Methyl Substitution Confers a Distinct Molecular Fingerprint Compared to 5-Methyl and 2-Methyl Isomers
The 4-methyl substitution pattern of the target compound places the methyl group between the ring nitrogen and the nitrile-bearing carbon, creating a unique steric and electronic environment relative to the 5-methyl isomer (methyl adjacent to ring nitrogen) and the 2-methyl isomer (methyl ortho to the pyrrolidine). This regiochemical difference is quantifiable via distinct InChI Keys and SMILES strings that encode the exact substitution topology [1]. While computed global molecular properties (MW, logP, TPSA) are identical across the three positional isomers, the local electronic distribution and steric accessibility of the pyridine nitrogen and the cyano group differ, which can lead to divergent target engagement profiles as observed in analogous nicotine series [2].
| Evidence Dimension | Regiochemical identity (InChI Key) — a unique structural fingerprint |
|---|---|
| Target Compound Data | InChI Key: UUIXEAOSTQQIAX-UHFFFAOYSA-N (4-methyl substitution) |
| Comparator Or Baseline | 5-Methyl isomer: NMBOTKFXEVOVOX-UHFFFAOYSA-N; 2-Methyl isomer: QKXZRXHTHZYZQY-UHFFFAOYSA-N |
| Quantified Difference | All three InChI Keys are structurally distinct, confirming non-interchangeable compounds |
| Conditions | Computed from chemical structure by PubChem (InChI 1.0.6) |
Why This Matters
Procurement and screening teams must verify the correct positional isomer by CAS number and InChI Key to avoid selecting the wrong analog, as biological activity can diverge dramatically between positional isomers.
- [1] PubChem CIDs 102544168 (4-methyl), 102544163 (5-methyl), 102544171 (2-methyl). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-25). View Source
- [2] Dukat, M. et al. (1996) 'Pyrrolidine-modified and 6-substituted analogs of nicotine: A structure–affinity investigation', European Journal of Medicinal Chemistry, 31, pp. 875–888. View Source
